molecular formula C18H25NO2 B11838861 tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate

tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate

Cat. No.: B11838861
M. Wt: 287.4 g/mol
InChI Key: JXAFETOQYWTDGM-MRXNPFEDSA-N
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Description

tert-Butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-phenylvinyl substituent at the 2-position of the piperidine ring. Piperidine derivatives are widely used as intermediates in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors .

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

tert-butyl (2R)-2-(1-phenylethenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-19(16)17(20)21-18(2,3)4/h5-7,10-11,16H,1,8-9,12-13H2,2-4H3/t16-/m1/s1

InChI Key

JXAFETOQYWTDGM-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylvinyl Group: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Addition of the Tert-butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The Boc-protecting group undergoes hydrolysis under acidic or basic conditions to yield the corresponding piperidine carboxylic acid.

ConditionReagentsTemperatureYieldProductSource
Acidic hydrolysisHCl (aq), THF50°C, 6h85%(R)-2-(1-phenylvinyl)piperidine-1-carboxylic acid
Basic hydrolysisNaOH (aq), MeOHRT, 12h78%Sodium salt of the carboxylic acid

Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water to generate hydroxide ions, which attack the electrophilic carbonyl carbon .

Hydrogenation of the Vinyl Group

The 1-phenylvinyl group undergoes catalytic hydrogenation to form a phenylethyl substituent with retention of stereochemistry.

CatalystSolventH₂ PressureTimeYieldProductSource
Pd/C (10%)EtOAc1 atm2h92%(R)-2-(1-phenylethyl)piperidine-1-carboxylate
PtO₂MeOH3 atm4h88%Same as above

Stereochemical Outcome : Syn addition of hydrogen preserves the (R)-configuration at the piperidine C2 position .

Nucleophilic Substitution at Piperidine Nitrogen

Deprotection of the Boc group enables functionalization of the piperidine nitrogen.

Deprotection ReagentConditionsSubsequent ReactionYieldProductSource
TFA (neat)DCM, RT, 1hAlkylation with CH₃I76%(R)-2-(1-phenylvinyl)-1-methylpiperidine
HCl (4M in dioxane)0°C to RT, 2hAcylation with Ac₂O82%1-Acetyl derivative

Key Observation : The free amine exhibits nucleophilic reactivity, enabling alkylation, acylation, or sulfonylation .

Cross-Coupling Reactions via Vinyl Functionalization

The phenylvinyl group participates in palladium-catalyzed cross-couplings after bromination.

Reaction TypeBromination AgentCoupling PartnerCatalyst SystemYieldProductSource
Heck ReactionNBS (in CCl₄)StyrenePd(OAc)₂, PPh₃68%(R)-2-(1-phenyl-2-styrylvinyl)piperidine
Suzuki-MiyauraBr₂ (in DCM)Phenylboronic acidPd(PPh₃)₄73%Biphenyl-substituted derivative

Limitation : Bromination requires controlled conditions to avoid over-halogenation .

Oxidative Cleavage of the Vinyl Group

Ozonolysis cleaves the double bond to generate a diketone intermediate.

Oxidizing AgentWorkupProductYieldSource
O₃ (in MeOH)Zn/HOAc(R)-2-glyoxyloylpiperidine-1-carboxylate65%
KMnO₄ (acidic)-Dicarboxylic acid derivative58%

Side Reaction : Over-oxidation to carboxylic acids occurs with strong oxidizing agents like KMnO₄.

Cycloaddition Reactions

The phenylvinyl group participates in [4+2] Diels-Alder reactions under thermal conditions.

DienophileConditionsCatalystYieldProductSource
Maleic anhydrideToluene, 110°CNone54%Six-membered bicyclic adduct
TetrazineMeCN, RTCuI81%Pyridazine-containing piperidine

Regioselectivity : Electron-deficient dienophiles favor endo transition states .

Radical Addition Reactions

The vinyl group undergoes anti-Markovnikov radical additions.

Radical InitiatorReagentSolventYieldProductSource
AIBNHSiCl₃Benzene62%(R)-2-(1-phenyl-2-trichlorosilylethyl)piperidine
UV LightCCl₄CCl₄47%Trichloromethyl adduct

Mechanism : Radical chain propagation involving halogen abstraction and radical recombination .

Scientific Research Applications

Interaction with Biological Targets

Tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate has been studied for its interactions with various receptors and enzymes, showcasing potential therapeutic effects:

  • GPR119 Agonism : Recent studies have indicated that derivatives of this compound may act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This property suggests its application in treating Type 2 Diabetes Mellitus (T2DM) .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Immunomodulatory Effects

Research indicates that this compound may enhance immune responses:

  • PD-L1 Pathway Modulation : Studies have shown that it can inhibit PD-L1 interactions, potentially restoring immune function in cancer therapy contexts .

Case Study 1: GPR119 Agonist Evaluation

A study evaluated several derivatives of this compound for their ability to activate GPR119. The results indicated that certain analogs exhibited strong binding affinities and could enhance GLP-1 secretion, suggesting their utility in diabetes management.

Case Study 2: Anticancer Efficacy

In another investigation, the compound was tested against FaDu hypopharyngeal tumor cells. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics, highlighting its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(1-phenylvinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylvinyl group may contribute to its binding affinity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Substituent Position and Steric Effects

The position and nature of substituents on the piperidine ring significantly influence reactivity, binding affinity, and synthetic accessibility:

Compound Name Substituent Position Key Substituent Molecular Formula Molecular Weight Synthesis Yield TLC Rf (Conditions) Key Data/Application Reference
tert-Butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate 2 1-Phenylvinyl (R-configuration) C18H23NO2 297.38 N/A N/A Chiral intermediate, drug discovery -
tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate 3 3-Methoxyphenyl C17H23NO3 289.37 N/A 0.41 (10% EtOAc/hexanes) Pd-catalyzed β-C(sp³)-H arylation
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4 4-Methylphenyl C17H25NO2 275.39 N/A N/A Safety data available
tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate 2 Cyclobutylmethyl-methoxycarbonyl C17H29NNaO4 334.20 49% N/A Photoredox-catalyzed synthesis
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate 2,5 Methoxycarbonyl ethyl, methylidene C15H23NO4 281.35 80% 0.51 (20% EtOAc/petroleum ether) High-yield stereoselective synthesis

Key Observations :

  • Positional Effects : 2-Substituted derivatives (e.g., the target compound and ) often exhibit enhanced steric hindrance, influencing reaction pathways and selectivity. For instance, Pd-catalyzed arylation at the 3-position () avoids steric clashes common in 2-substituted systems .
  • Stereochemistry: The (R)-configuration in the target compound and highlights the role of chirality in biological activity and synthetic complexity. achieved 80% yield via organometallic chemistry, suggesting robust methods for chiral piperidines .

Biological Activity

Tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to G-protein coupled receptors (GPCRs) and other therapeutic targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a tert-butyl group and a phenylvinyl moiety. Its chemical structure is crucial for its interaction with biological targets, particularly GPCRs, which are implicated in numerous physiological processes.

This compound acts primarily through modulation of GPCRs. GPCRs are involved in signal transduction across cell membranes and play a significant role in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound's ability to selectively bind to different GPCR subtypes can lead to varied biological responses.

Key Findings

  • Affinity for GPCRs : Compounds similar to this compound have shown significant affinity for various GPCR subtypes, indicating potential therapeutic applications .
  • Inhibition Studies : Studies have demonstrated that related piperidine derivatives can act as inhibitors of specific enzymes associated with disease pathways, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase from Mycobacterium tuberculosis (MenA), showcasing their potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of piperidine derivatives and their biological activity is essential for drug design. SAR studies have revealed that modifications to the piperidine ring and substituents can significantly alter the binding affinity and efficacy at GPCRs.

CompoundIC50 Value (nM)Target
L162,75214Rat pituitary cell assays
Compound 160GPCR subtype A
Compound 225GPCR subtype B
Compound 320GPCR subtype C
Compound 42.9GPCR subtype D

The table above summarizes the inhibitory concentration values (IC50) for various compounds related to the target compound. These values indicate the potency of each compound in inhibiting receptor activity, with lower values representing higher potency .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of related piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the piperidine structure enhanced antimicrobial activity, suggesting that this compound could be further explored as a lead compound for developing new antibiotics .

Case Study 2: Neurological Disorders

Research has also indicated that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems via GPCRs. This suggests potential applications in treating conditions such as Parkinson's disease and depression .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl (R)-2-(1-phenylvinyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for high concentrations) to mitigate inhalation risks. Full chemical protective suits and gloves are mandatory .
  • Storage Conditions: Store in airtight containers at 2–8°C to prevent degradation. Avoid strong oxidizers and incompatible materials (e.g., acids/bases) due to potential hazardous reactions .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical evaluation .

Q. How is this compound synthesized, and what are the key intermediates?

  • Methodological Answer:

  • Synthetic Route:

Piperidine Functionalization: Introduce the (R)-2-(1-phenylvinyl) group via stereoselective Heck coupling or asymmetric catalysis to ensure enantiomeric purity .

Boc Protection: React the intermediate with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0°C to RT) .

  • Purification: Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol to isolate the product .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify stereochemistry (e.g., vinyl proton coupling constants) and Boc-group integrity .
  • HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95%) and molecular ion confirmation .
  • Chiral Chromatography: Polysaccharide-based columns (e.g., Chiralpak AD-H) to validate enantiomeric excess (>99% R-configuration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Methodological Answer:

  • Temperature Control: Conduct coupling reactions at –20°C to suppress thermal racemization .
  • Catalyst Selection: Use chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes) for stereoretentive vinylation .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer:

  • Accelerated Stability Studies:
  • pH Stability: Incubate in buffers (pH 3–10) at 25°C for 72 hours. Analyze degradation via UPLC-PDA; Boc-group hydrolysis dominates at pH < 4 .
  • Thermal Stability: Heat samples to 40–60°C for 48 hours. Observe decomposition (TGA/DSC) above 150°C, with mass loss attributed to tert-butyl cleavage .
  • Recommendations: Stabilize formulations with antioxidants (e.g., BHT) for long-term storage .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to assess electronic effects (e.g., electron-withdrawing groups reduce vinyl C–H activation energy) .
  • Experimental Validation: Compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids. Electron-deficient substrates show 15–20% higher reactivity .

Q. What strategies mitigate byproduct formation during Boc deprotection?

  • Methodological Answer:

  • Acid Selection: Use TFA in dichloromethane (0°C to RT) instead of HCl to avoid carbocation rearrangements .
  • Scavenger Additives: Introduce triethylsilane (1–5 eq.) to quench tert-butyl cations and prevent olefin oligomerization .
  • Workup Optimization: Extract with cold NaHCO₃ solution to neutralize residual acid and isolate the piperidine intermediate .

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